molecular formula C8H14ClNO2 B11724667 1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one

1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one

Cat. No.: B11724667
M. Wt: 191.65 g/mol
InChI Key: ZKGKNKMNHHDULX-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one typically involves the reaction of 3,3-dimethylmorpholine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3,3-Dimethylmorpholine} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3-[(3,3-Dimethylmorpholin-4-yl)carbonyl]benzene-1,2-diol
  • 1-(3,3-Dimethylmorpholin-4-yl)-2-(3-fluoro-4-methoxyphenyl)ethanone

Uniqueness

1-(3,3-Dimethylmorpholin-4-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern on the morpholine ring and the presence of a chloroethanone moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-chloro-1-(3,3-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C8H14ClNO2/c1-8(2)6-12-4-3-10(8)7(11)5-9/h3-6H2,1-2H3

InChI Key

ZKGKNKMNHHDULX-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C(=O)CCl)C

Origin of Product

United States

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